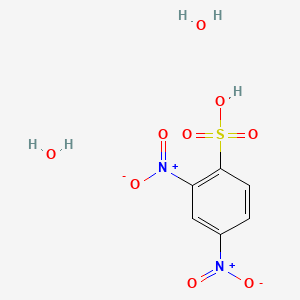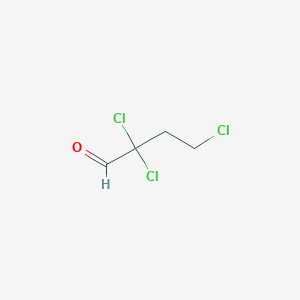
Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene
Overview
Description
Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene is a highly fluorinated aromatic compound. Its unique structure, characterized by multiple fluorine atoms and propoxy groups, makes it an interesting subject for various scientific studies and industrial applications .
Preparation Methods
The synthesis of Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of 1,2,4,5-tetrafluorobenzene with 2,2,3,3-tetrafluoropropanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of hydrogen atoms on the benzene ring with the tetrafluoropropoxy groups .
Chemical Reactions Analysis
Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Addition Reactions: The propoxy groups can participate in addition reactions with various electrophiles.
Scientific Research Applications
Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene is used in a wide range of scientific research applications:
Advanced Materials: Its unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Pharmaceuticals: The compound is studied for its potential use in drug development due to its stability and reactivity.
Chemical Research: It serves as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The propoxy groups can interact with different molecular pathways, making the compound versatile in its applications .
Comparison with Similar Compounds
Tetrafluoro-1,4-bis(2,2,3,3-tetrafluoropropoxy)benzene can be compared with other fluorinated aromatic compounds such as:
2,2,3,3-Tetrafluoro-1,4-butanediol: This compound also contains multiple fluorine atoms and is used in similar applications.
Tetrafluorophthalonitrile: Another fluorinated aromatic compound with different functional groups, used in the synthesis of advanced materials.
2,3,5,6-Tetrafluoro-1,4-bis(trimethylstannyl)benzene: This compound has similar fluorine content but different substituents, leading to varied applications.
This compound stands out due to its unique combination of fluorine atoms and propoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2/c13-3-5(15)8(26-2-12(23,24)10(19)20)6(16)4(14)7(3)25-1-11(21,22)9(17)18/h9-10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPYAMOXMFQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(C(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380210 | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89847-88-1 | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89847-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)





![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)




![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)

